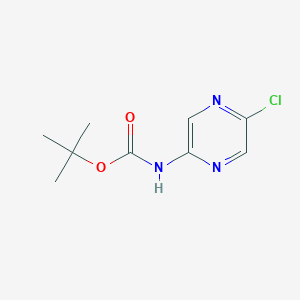

tert-Butyl (5-chloropyrazin-2-yl)carbamate

Description

Significance and Research Context in Synthetic Organic Chemistry

The significance of tert-Butyl (5-chloropyrazin-2-yl)carbamate in synthetic organic chemistry stems from its bifunctional nature. The pyrazine (B50134) core is an electron-deficient aromatic system, which makes the chlorine atom at the 5-position susceptible to displacement by various nucleophiles and an active participant in cross-coupling reactions. Simultaneously, the amine at the 2-position is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under a wide range of reaction conditions used to modify the C-Cl bond but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine.

This orthogonal reactivity—the ability to selectively perform reactions at one site of the molecule without affecting the other—is highly desirable in multi-step synthesis. It allows chemists to build molecular complexity in a controlled and predictable manner, making the compound a crucial intermediate for creating diverse libraries of molecules for biological screening.

Role as a Privileged Synthetic Building Block

A "privileged" building block in medicinal chemistry is a molecular scaffold or intermediate that can be used to generate multiple biologically active compounds, often by serving as a template for diversification. Tert-Butyl (5-chloropyrazin-2-yl)carbamate fits this description perfectly due to the distinct reactivity of its functional groups.

The chlorine atom serves as a versatile "handle" for introducing new carbon-carbon and carbon-nitrogen bonds. This is most commonly achieved through palladium-catalyzed cross-coupling reactions. For instance, Suzuki couplings can be used to introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination reactions can form new C-N bonds with a wide variety of amines. wikipedia.orgorganic-chemistry.orgnih.gov Furthermore, the chlorine can be displaced through nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Once the chloropyrazine core has been modified, the Boc protecting group on the amine can be removed. The resulting free amine can then be acylated, alkylated, or used in other coupling reactions to add another layer of molecular diversity. This sequential and selective functionalization strategy is a cornerstone of modern drug discovery.

| Reaction Type | Coupling Partner / Reagent | Resulting Moiety | Significance |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Aryl-pyrazin-amine | Forms C-C bonds, introducing complex aryl scaffolds. nih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Diaminopyrazine derivative | Forms C-N bonds, crucial for many kinase inhibitors. wikipedia.orgorganic-chemistry.org |

| Nucleophilic Substitution | Thiol (R-SH) | Thioether-pyrazin-amine | Introduces sulfur-linked functional groups. |

| Boc Deprotection | Acid (e.g., TFA, HCl) | 5-Chloro-pyrazin-2-amine | Enables further functionalization at the amine position. |

Overview of Key Research Trajectories

The primary application of tert-Butyl (5-chloropyrazin-2-yl)carbamate and its close analogs is as a key intermediate in the synthesis of biologically active molecules for drug discovery. The pyrazine core is a common feature in many compounds designed to interact with specific biological targets.

A major research trajectory involves the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. ed.ac.uk The 2-aminopyrazine (B29847) scaffold, readily accessible from this building block, is a well-established pharmacophore for binding to the ATP pocket of many kinases. By using the synthetic handles on the carbamate (B1207046), chemists can systematically synthesize derivatives and optimize their potency and selectivity against specific kinase targets. google.com

Another significant area of research is in the synthesis of enzyme inhibitors for other target classes. For example, derivatives of this compound have been investigated as potential inhibitors of Src Homology 2 phosphatase (SHP2), an enzyme involved in cancer-related cell signaling pathways. The ability to rapidly generate a variety of substituted aminopyrazines allows researchers to explore the structure-activity relationship (SAR) for a given biological target efficiently.

| Research Area | Biological Target Class | Therapeutic Potential | Role of the Building Block |

|---|---|---|---|

| Oncology | Protein Kinases | Cancer | Serves as a core scaffold for ATP-competitive inhibitors. ed.ac.uk |

| Oncology | Phosphatases (e.g., SHP2) | Cancer | Used to synthesize targeted enzyme inhibitors. |

| Immunology / Inflammation | IRAK4 Inhibitors | Autoimmune Diseases | Provides a key intermediate for complex heterocyclic synthesis. researchgate.net |

| General Drug Discovery | Various Enzymes & Receptors | Multiple Disease Areas | Enables rapid library synthesis for high-throughput screening. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-chloropyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUZQLVFDYHNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of tert-Butyl (5-chloropyrazin-2-yl)carbamate

The construction of tert-butyl (5-chloropyrazin-2-yl)carbamate involves the strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the 2-amino-5-chloropyrazine backbone. This process, along with the functionalization of the pyrazine (B50134) ring, can be achieved through various synthetic approaches, each with its own set of advantages and challenges.

N-tert-Butyloxycarbonylation Techniques for Carbamate (B1207046) Synthesis

The protection of the amino group of 2-amino-5-chloropyrazine as a tert-butyl carbamate is a critical step in many synthetic routes. The most common method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base, although base-free conditions have also been reported. The choice of solvent and base can significantly influence the reaction rate and yield, especially given the reduced nucleophilicity of the amino group on the electron-deficient pyrazine ring.

The reaction of an amine with Boc anhydride proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. total-synthesis.com This is followed by the departure of a tert-butyl carbonate anion, which subsequently decomposes to isobutylene (B52900), carbon dioxide, and a tert-butoxide anion. The tert-butoxide then deprotonates the protonated amine to yield the final Boc-protected amine and tert-butanol. While bases like triethylamine or 4-(dimethylamino)pyridine (DMAP) are often employed to facilitate the reaction, studies have shown that alcoholic solvents can significantly accelerate the Boc protection of weakly nucleophilic aromatic amines even in the absence of a base. wuxibiology.com For instance, the rate of Boc protection of p-toluidine was found to be 70 times faster in methanol-d4 than in chloroform-d3. wuxibiology.com This rate enhancement is attributed to the stabilization of the transition state by the alcoholic solvent through hydrogen bonding. wuxibiology.com

A catalyst-free N-tert-butyloxycarbonylation of various amines has also been developed using water as the solvent, offering an environmentally benign approach. organic-chemistry.orgnih.gov This method has been shown to be highly chemoselective, avoiding the formation of common side products such as isocyanates, ureas, and N,N-di-Boc derivatives. organic-chemistry.orgnih.gov

| Reagent/Catalyst | Solvent | Temperature | Base | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | THF, Dioxane, Acetonitrile | Room Temperature to 40°C | Triethylamine, DMAP, NaOH, NaHCO₃ | Standard and widely used method. fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Alcoholic Solvents (e.g., Methanol) | Room Temperature | None | Accelerated reaction for weakly nucleophilic amines. wuxibiology.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Water | Room Temperature | None | Environmentally friendly, catalyst-free, and chemoselective. organic-chemistry.orgnih.gov |

Functionalization and Derivatization of the Pyrazine Ring System

The pyrazine ring in tert-butyl (5-chloropyrazin-2-yl)carbamate is susceptible to various functionalization reactions, allowing for the introduction of diverse substituents. The presence of the chlorine atom provides a handle for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for derivatization.

Furthermore, modern cross-coupling methodologies have expanded the toolbox for pyrazine functionalization. For instance, Knochel and coworkers have demonstrated the regio- and chemoselective metalation of chloropyrazines using TMPMgCl·LiCl (Turbo-Hauser base) and TMPZnCl·LiCl, followed by trapping with various electrophiles. nih.gov This approach allows for the introduction of a wide range of functional groups onto the pyrazine core. The Boc-protected amino group can influence the regioselectivity of these reactions and can be a valuable tool in directing the functionalization to other positions on the ring.

The synthesis of various pyrazine derivatives often involves the use of protecting groups to modulate the reactivity of different positions on the ring. elsevierpure.com The Boc group, in this context, serves to protect the amino functionality while other transformations are carried out on the pyrazine nucleus.

Multistep Synthetic Routes and Process Optimization

Process optimization focuses on maximizing the yield and purity of the desired product while minimizing costs, reaction times, and environmental impact. This can involve screening different solvents, bases, temperatures, and reaction times for the Boc-protection step. For instance, in the synthesis of a related complex molecule, the reaction conditions, including the choice of base and solvent, were carefully controlled to achieve a high yield and purity of the final product. google.com The development of robust and scalable synthetic routes is a critical aspect of chemical process research. elsevierpure.com

Exploration of Reaction Mechanisms

A detailed understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of tert-butyl (5-chloropyrazin-2-yl)carbamate is fundamental to controlling the outcome of these transformations.

Carbamate Formation and Cleavage Mechanisms

As previously mentioned, the formation of the tert-butyl carbamate from 2-amino-5-chloropyrazine and Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. total-synthesis.com The amine acts as the nucleophile, attacking a carbonyl group of the anhydride. The subsequent collapse of the tetrahedral intermediate leads to the formation of the carbamate and a tert-butyl carbonate leaving group. This leaving group readily decomposes to the stable products of carbon dioxide and tert-butoxide, providing a thermodynamic driving force for the reaction. total-synthesis.com

The cleavage of the Boc group is typically achieved under acidic conditions. total-synthesis.comsemanticscholar.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which weakens the C-O bond. This is followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminates a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide. total-synthesis.com This acid-lability of the Boc group makes it a valuable protecting group in orthogonal synthetic strategies where other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, are also present. total-synthesis.comorganic-chemistry.org

Nucleophilic Aromatic Substitution on Halogenated Pyrazines

The chlorine atom on the pyrazine ring of tert-butyl (5-chloropyrazin-2-yl)carbamate is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for the further functionalization of this intermediate. The SNAr mechanism on electron-deficient heteroaromatic systems like pyrazine is well-established. nih.gov

The reaction proceeds through a two-step addition-elimination mechanism. nih.gov In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrazine ring nitrogens helps to stabilize this negative charge. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored.

Rearrangement Reactions Involving Carbamate Intermediates

While direct rearrangement of tert-Butyl (5-chloropyrazin-2-yl)carbamate is not common, the carbamate group is a precursor to an amino group, which can then participate in classic rearrangement reactions. The Boc protecting group can be cleaved to yield 2-amino-5-chloropyrazine. This primary amine is a versatile handle for further transformations.

For instance, the amine can be converted into an acyl azide, which is the key intermediate for the Curtius rearrangement . This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles. If trapped with a tert-alcohol like tert-butanol, it would regenerate a Boc-protected amine, while reaction with water would yield the corresponding amine with one less carbon atom. This pathway provides a method for carbon-chain manipulation in derivatives of the pyrazine core. Such name reactions are fundamental in the synthesis of complex nitrogen-containing molecules organic-chemistry.org.

Chemo- and Regioselective Transformations

The presence of multiple distinct functional groups—the chlorine atom, the pyrazine ring nitrogens, and the Boc-protected amine—necessitates precise control over reaction conditions to achieve selectivity.

The chlorine atom on the pyrazine ring is the most common site for selective functional group interconversion. Its reactivity is exploited in various transformations, leaving the Boc-carbamate group intact. Common interconversions include nucleophilic aromatic substitution (SNAr) and, more significantly, transition-metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C-5 position of the pyrazine ring imist.ma.

The pyrazine ring itself can undergo transformations such as nitration or bromination, although these reactions require careful optimization to control regioselectivity and avoid side reactions with the electron-rich carbamate group imist.ma. The choice of reagents and conditions is critical to ensure that the reaction occurs selectively at the desired position on the pyrazine core without cleaving the acid-labile Boc group.

The tert-butyl carbamate (Boc) group is a cornerstone of modern protecting group strategies due to its unique cleavage conditions. It is stable to a wide range of reagents, including bases and nucleophiles, but is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA). This property makes it "orthogonal" to many other common protecting groups. thieme-connect.de

An orthogonal set of protecting groups allows for the selective deprotection of one functional group without affecting others in the molecule. thieme-connect.de For example, in a complex molecule containing both a Boc-protected amine and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, the Fmoc group can be selectively cleaved with a base like piperidine, leaving the Boc group untouched. Conversely, the Boc group can be removed with acid while the Fmoc group remains. This orthogonality is crucial in multistep syntheses, such as in peptide or complex natural product synthesis, where sequential and selective manipulations are required. nih.gov

The table below illustrates the orthogonality of the Boc group with other common protecting groups.

| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions | Orthogonal to Boc? |

| tert-Butoxycarbonyl | Boc | Amine | Acid (e.g., TFA, HCl) | - |

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Yes |

| Benzyl | Bn | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) | Yes |

| tert-Butyldimethylsilyl | TBDMS | Alcohol | Fluoride ion (e.g., TBAF) | Yes |

| Acetate | Ac | Alcohol | Base (e.g., K₂CO₃, MeOH) | Yes (with care) |

Catalytic Approaches in Synthesis

Catalysis offers mild and efficient pathways for modifying the tert-Butyl (5-chloropyrazin-2-yl)carbamate molecule, particularly through palladium-catalyzed reactions that activate the C-Cl bond.

The chlorine atom on the pyrazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Chloropyrazines readily participate in reactions such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings. clockss.orgsemanticscholar.orgcrossref.orgnih.gov

In the context of tert-Butyl (5-chloropyrazin-2-yl)carbamate, the C-Cl bond can be selectively coupled with a variety of partners, including boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig), while the Boc-carbamate remains unaffected. For instance, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) have been successfully used to couple chloropyrazines with various aromatic heterocycles in moderate to good yields. clockss.orgcrossref.org This allows for the construction of complex bi-aryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

The table below summarizes key palladium-catalyzed reactions applicable to chloropyrazine derivatives.

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C |

| Stille | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Negishi | Organozinc (R-ZnCl) | PdCl₂(dppf) | C-C |

| Buchwald-Hartwig | Amines (R₂NH) | Pd₂(dba)₃/BINAP | C-N |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | C-C (alkyne) |

While palladium is dominant in C-Cl bond activation, research into other catalytic systems for carbamate chemistry is expanding. This includes the development of catalysts for both the formation and transformation of the carbamate group itself. For example, transition-metal-catalyzed reactions of carbamoyl chlorides have been developed as a versatile method for synthesizing amide-containing molecules. researchgate.net

Furthermore, metal-free, organocatalytic systems are emerging for carbamate-related transformations. Bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide, showcasing a novel approach to carbamate chemistry that avoids transition metals. nih.gov While direct application to tert-Butyl (5-chloropyrazin-2-yl)carbamate may not be established, these emerging catalytic methods represent the forefront of carbamate chemistry and could inspire new transformations for this and related molecules. google.com

Molecular Structure Elucidation and Theoretical Investigations

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are fundamental in elucidating the molecular structure of tert-butyl (5-chloropyrazin-2-yl)carbamate. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry provide a comprehensive profile of the compound's atomic arrangement, bonding, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structural integrity of tert-butyl (5-chloropyrazin-2-yl)carbamate. By analyzing the chemical shifts (δ), multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The tert-butyl group typically presents as a sharp singlet around 1.5 ppm due to the nine equivalent protons. The pyrazine (B50134) ring protons would appear in the aromatic region, generally between 8.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns would confirm the substitution pattern on the pyrazine ring. A broad singlet for the N-H proton of the carbamate (B1207046) group is also anticipated, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key signals would include those for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively) and the carbonyl carbon of the carbamate group (typically around 153 ppm). The carbon atoms of the chloropyrazine ring would resonate in the range of 130-160 ppm, with their exact positions influenced by the chloro and carbamate substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H NMR (ppm, Predicted) | ¹³C NMR (ppm, Predicted) |

| tert-Butyl (9H, s) | ~1.5 | ~28.3 |

| Quaternary Carbon (C(CH₃)₃) | - | ~80.5 |

| Carbamate (C=O) | - | ~152.9 |

| Pyrazine CH | ~8.2-8.5 | ~135-145 |

| Pyrazine C-NH | - | ~150-155 |

| Pyrazine C-Cl | - | ~148-152 |

| NH (1H, s) | Variable (e.g., ~9.5) | - |

Note: These are predicted values based on typical ranges for these functional groups and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis of Molecular Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is employed to identify the functional groups and vibrational modes within the molecule.

In the FT-IR spectrum of tert-butyl (5-chloropyrazin-2-yl)carbamate, characteristic absorption bands are expected. A prominent peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbamate carbonyl group. The N-H stretching vibration of the carbamate is typically observed as a sharp band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations from the tert-butyl and pyrazine groups appear just below 3000 cm⁻¹. The C-N stretching and N-H bending modes of the carbamate group are found in the 1500-1550 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively. The pyrazine ring vibrations and the C-Cl stretching mode would appear in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Key FT-IR Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200-3400 | Carbamate |

| C-H Stretch (sp³) | 2950-2980 | tert-Butyl |

| C-H Stretch (sp²) | 3000-3100 | Pyrazine Ring |

| C=O Stretch | 1700-1725 | Carbamate |

| N-H Bend / C-N Stretch | 1500-1550 | Carbamate |

| C-O Stretch | 1250-1300 | Carbamate |

| C-Cl Stretch | 700-800 | Chloropyrazine |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of the compound, which further corroborates its structure. For tert-butyl (5-chloropyrazin-2-yl)carbamate (molecular formula C₉H₁₂ClN₃O₂), the expected monoisotopic mass is approximately 229.06 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In techniques like electrospray ionization (ESI), the molecule is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

A characteristic fragmentation pathway involves the loss of the tert-butyl group (57 Da) or isobutylene (B52900) (56 Da), leading to a prominent fragment ion. Subsequent fragmentation could involve the loss of carbon dioxide (44 Da) from the carbamate moiety. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for all chlorine-containing fragments.

Computational Chemistry and Quantum Chemical Studies

Theoretical investigations provide deeper insights into the molecule's geometry, electronic properties, and reactivity, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and electronic structure of molecules. nih.gov Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. irjweb.com

These calculations can also predict vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of spectral bands. Furthermore, DFT is used to calculate the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its reactive sites.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. irjweb.com For tert-butyl (5-chloropyrazin-2-yl)carbamate, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the nitrogen atom of the carbamate, while the LUMO is likely distributed over the π-system of the electron-deficient chloropyrazine ring. This analysis helps predict how the molecule will interact with other reagents in chemical syntheses.

Theoretical Prediction and Correlation with Experimental Spectroscopic Parameters

A comparative analysis of theoretical and experimental spectroscopic parameters for tert-butyl (5-chloropyrazin-2-yl)carbamate has not been documented in scientific literature. Such a study would typically involve using computational methods, like Density Functional Theory (DFT), to predict vibrational frequencies (FT-IR, Raman) and electronic absorption wavelengths (UV-Vis). These theoretical values would then be compared against experimentally measured spectra to assign specific molecular vibrations and electronic transitions. As no such research is available, data tables correlating calculated and experimental values cannot be generated.

Applications As a Synthetic Intermediate in Compound Development

Versatility as a Building Block for Complex Heterocyclic Compounds

The utility of tert-Butyl (5-chloropyrazin-2-yl)carbamate stems from its dual functionality. The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the amine, which can be selectively removed under acidic conditions to reveal a nucleophilic primary amine. evitachem.com Simultaneously, the chlorine atom on the electron-deficient pyrazine (B50134) ring acts as a versatile handle for a variety of chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov

The 5-chloro substituent is readily displaced or coupled, making this compound a key starting material for creating diverse pyrazine-based scaffolds. nih.gov The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions with a range of nucleophiles, including amines, alcohols, and thiols. This allows for the direct introduction of various functional groups and side chains onto the pyrazine core.

Furthermore, the chloro-substituent is an excellent participant in palladium-catalyzed cross-coupling reactions. nih.gov Methodologies such as Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bonds) are routinely employed to elaborate the core structure. mdpi.com These reactions are fundamental in modern synthesis, enabling the construction of highly functionalized pyrazine derivatives that would be difficult to access through other means. nih.govmdpi.com For instance, a chloro-pyrazine intermediate can be used as a key scaffold for derivatization through both nucleophilic substitution and palladium-catalyzed reactions to produce a library of new compounds. nih.gov

Table 1: Key Synthetic Transformations

Explore the primary reactions used to modify tert-Butyl (5-chloropyrazin-2-yl)carbamate.

| Reaction Type | Reactant Partner | Bond Formed | Typical Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Heteroaryl-pyrazin-2-yl carbamate (B1207046) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | 5-(Amino)-pyrazin-2-yl carbamate |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkyne) | Pd/Cu catalyst, Base | 5-Alkynyl-pyrazin-2-yl carbamate |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, Alcohol, Thiol | C-N, C-O, C-S | Base, Solvent (e.g., DMSO) | 5-(Amino/Alkoxy/Thio)-pyrazin-2-yl carbamate |

| Boc Deprotection | Acid | N-H | Trifluoroacetic Acid (TFA) or HCl | 5-Chloropyrazin-2-amine |

Incorporation into Multi-Ring Molecular Architectures

The ability to perform sequential or one-pot coupling reactions starting from tert-Butyl (5-chloropyrazin-2-yl)carbamate allows for its seamless incorporation into complex, multi-ring molecular architectures. By first performing a cross-coupling reaction at the chlorine position and then deprotecting the amine for subsequent reactions (such as amide bond formation or reductive amination), chemists can build elaborate structures around the central pyrazine ring.

This step-wise approach is crucial in the synthesis of fused heterocyclic systems and other complex scaffolds found in medicinally relevant molecules. For example, related Boc-protected pyrazine intermediates are used in the synthesis of tricyclic compounds designed as kinase inhibitors. chemicalbook.com The strategic functionalization of the pyrazine core is a key step in building the complex polycyclic systems required for high-affinity binding to biological targets. mdpi.comchemicalbook.com

Precursor in Medicinal Chemistry Research and Compound Libraries

In drug discovery, the generation of compound libraries containing novel chemical entities is essential for identifying new therapeutic agents. stanford.edu tert-Butyl (5-chloropyrazin-2-yl)carbamate serves as an ideal precursor for such libraries due to its predictable reactivity and the established biological significance of the pyrazine moiety. nih.gov

The pyrazine ring is considered a "privileged" scaffold in medicinal chemistry and is a component of numerous approved drugs. nih.gov It often serves as a bioisosteric replacement for other aromatic rings, like benzene (B151609) or pyridine, offering advantages in solubility, metabolic stability, and target engagement through hydrogen bonding. evitachem.com The dual reactivity of tert-Butyl (5-chloropyrazin-2-yl)carbamate allows for the rapid generation of a multitude of analogues, which can be screened against various biological targets. This compound is particularly relevant in the development of kinase inhibitors, where the pyrazine core can interact with the hinge region of the ATP-binding site. chemicalbook.com Related intermediates are pivotal in synthesizing complex drugs, including orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov This is achieved by systematically synthesizing and testing a series of related compounds. tert-Butyl (5-chloropyrazin-2-yl)carbamate is an excellent starting point for SAR exploration.

The two distinct functionalization points—the C5-chloro position and the C2-amino group (after deprotection)—allow for methodical and independent modification. nih.gov Researchers can attach a wide variety of substituents at the C5 position via cross-coupling reactions to probe interactions with one part of a biological target. Subsequently, the amine can be deprotected and acylated or alkylated to explore a different region of the target's binding site. This systematic approach generates clear SAR data, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Role in Target-Oriented Organic Synthesis

A prominent example is the use of related pyrrolo[2,3-b]pyrazine intermediates, derived from functionalized pyrazines, in the synthesis of Janus kinase (JAK) inhibitors such as Upadacitinib. chemicalbook.com In such syntheses, the pyrazine-based building block forms the core of the final molecule, and its substituents are critical for achieving the desired therapeutic effect. The use of a well-defined intermediate like tert-Butyl (5-chloropyrazin-2-yl)carbamate provides a reliable and efficient route to the complex cores of modern therapeutics. chemicalbook.comresearchgate.net

Emerging Research Frontiers and Future Perspectives

Innovations in Sustainable Synthesis and Scalable Methodologies

The chemical industry is increasingly moving towards environmentally benign and cost-effective synthetic methods. tandfonline.com For pyrazine (B50134) derivatives, this includes the development of one-pot syntheses and the use of greener solvents and catalysts. tandfonline.comresearchgate.net Innovations such as continuous-flow systems are being explored to improve scalability and reaction efficiency for producing pyrazinamide (B1679903) derivatives. rsc.org Another sustainable approach involves acceptorless dehydrogenative coupling routes catalyzed by earth-abundant metals like manganese, which generate only water and hydrogen gas as byproducts, making the process highly atom-economical. nih.gov These methodologies, while demonstrated for broader pyrazine synthesis, offer a clear pathway for developing more sustainable and scalable production of tert-butyl (5-chloropyrazin-2-yl)carbamate.

Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough understanding of a molecule's structural and electronic properties is crucial for predicting its reactivity and biological interactions. Advanced spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, are being coupled with computational methods like Density Functional Theory (DFT) for detailed characterization of pyrazine derivatives. chemrxiv.org DFT calculations can predict reactive sites by analyzing molecular electrostatic potential (MEP) and Fukui functions. chemrxiv.org Natural Bond Orbital (NBO) analysis provides insights into donor-acceptor interactions within the molecule. chemrxiv.org These combined experimental and computational approaches allow for a comprehensive characterization that goes beyond simple structure confirmation, enabling a deeper understanding of the compound's chemical behavior. bendola.com

Expanding Applications in Chemical Biology and Materials Science

While the primary application of tert-butyl (5-chloropyrazin-2-yl)carbamate is in medicinal chemistry, the broader class of pyrazine derivatives is finding new roles in chemical biology and materials science. researchgate.nettandfonline.com In chemical biology, pyrazine-based compounds are used as scaffolds for creating bioactive molecules with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. mdpi.commdpi.com In materials science, the unique electronic properties of the pyrazine ring make it a candidate for inclusion in novel materials. There is growing interest in using pyrazine derivatives in the development of organic light-emitting diodes (OLEDs), solar cells, and batteries. researchgate.net The specific functionalities of tert-butyl (5-chloropyrazin-2-yl)carbamate make it an attractive starting point for synthesizing more complex structures for these advanced applications.

Interdisciplinary Research Opportunities for Novel Chemical Functionality

The future development of tert-butyl (5-chloropyrazin-2-yl)carbamate and its derivatives lies at the intersection of multiple scientific disciplines. The collaboration between organic chemists developing green synthetic routes, physical chemists employing advanced spectroscopic and computational tools, and materials scientists exploring novel applications is essential. This interdisciplinary approach will be key to unlocking new functionalities and expanding the utility of this versatile chemical compound beyond its current applications, leading to innovations in medicine, electronics, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (5-chloropyrazin-2-yl)carbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A common approach involves reacting 5-chloropyrazin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF or DCM .

- Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Purify via column chromatography (silica gel, gradient elution) to remove unreacted amine or Boc₂O.

- Yield improvements (up to 85%) are achieved by maintaining inert conditions (N₂ atmosphere) and stoichiometric excess of Boc₂O (1.2–1.5 eq) .

Q. How is tert-Butyl (5-chloropyrazin-2-yl)carbamate characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows resonances for tert-butyl protons at δ 1.35–1.45 (s, 9H), pyrazine ring protons at δ 8.20–8.50 (s, 1H), and carbamate NH (broad, δ 5.0–6.0) .

- Mass Spectrometry : ESI-MS (m/z) should confirm [M+H]⁺ at 258.1 (C₁₀H₁₃ClN₃O₂).

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling tert-Butyl (5-chloropyrazin-2-yl)carbamate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/storage .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

- Storage : Store at 2–8°C in airtight containers away from strong acids/bases to prevent Boc group cleavage .

Advanced Research Questions

Q. How does tert-Butyl (5-chloropyrazin-2-yl)carbamate behave under varying pH conditions, and what stability data are available?

- Methodological Answer :

- Stability Profile : The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic (pH <3) or prolonged aqueous exposure.

- Experimental Data :

| Condition (pH) | Degradation Time (50% loss) |

|---|---|

| 1.0 (HCl) | 2 hours |

| 7.4 (PBS) | >14 days |

| 10.0 (NaOH) | 48 hours |

- Recommendations : Use buffered solutions (pH 6–8) for biological assays to retain structural integrity .

Q. What computational methods can predict reactivity or diastereoselectivity in derivatives of tert-Butyl (5-chloropyrazin-2-yl)carbamate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in substitution reactions at the pyrazine ring .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to optimize solvent choice for nucleophilic substitutions .

- Case Study : DFT-guided synthesis of tert-butyl (5-iodopyrazin-2-yl)carbamate achieved 92% yield by targeting the lowest-energy transition state .

Q. How can conflicting toxicity data from in vitro assays be resolved for tert-Butyl (5-chloropyrazin-2-yl)carbamate?

- Methodological Answer :

- Data Reconciliation : Compare results across multiple assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Key Findings :

- Ames Test (OECD 471) : Negative for mutagenicity up to 1 mg/plate .

- MTT Assay (HEK293 cells) : IC₅₀ = 250 µM, suggesting moderate cytotoxicity .

- Recommendations : Use lower concentrations (<100 µM) in cell-based studies and validate findings with orthogonal assays (e.g., LDH release) .

Q. What strategies mitigate environmental risks during disposal of tert-Butyl (5-chloropyrazin-2-yl)carbamate waste?

- Methodological Answer :

- Waste Treatment : Hydrolyze the Boc group with HCl (1M, 2 hours) to yield non-hazardous 5-chloropyrazin-2-amine, which is less bioaccumulative .

- Environmental Impact : Avoid release into waterways; LC₅₀ for Daphnia magna is 12 mg/L (OECD 202), classifying it as "toxic to aquatic life" .

Data Contradictions and Resolution

Q. Why do NMR spectra of tert-Butyl (5-chloropyrazin-2-yl)carbamate vary between synthetic batches?

- Methodological Answer :

- Root Cause : Residual solvents (e.g., DCM, THF) or Boc-deprotection byproducts may cause peak splitting.

- Resolution :

- Dry samples under high vacuum (<0.1 mbar) for 24 hours.

- Use deuterated DMSO for NMR if hygroscopicity is suspected .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 258.69 g/mol | |

| Melting Point | 112–115°C | |

| LogP (Octanol-Water) | 2.1 (predicted) | |

| Solubility (DMSO) | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.